Sorbitan isostearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

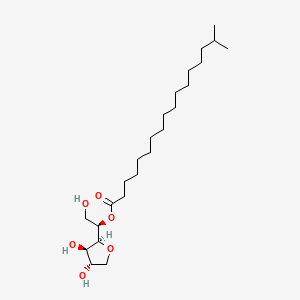

Sorbitan isostearate is a complex organic compound with a unique structure that includes a dihydroxyoxolan ring and a hydroxyethyl group attached to a long-chain fatty acid ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sorbitan isostearate typically involves multiple steps. The starting materials include a dihydroxyoxolan derivative and a long-chain fatty acid. The key steps in the synthesis include:

Formation of the dihydroxyoxolan ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

Attachment of the hydroxyethyl group: This step involves the reaction of the dihydroxyoxolan ring with an appropriate hydroxyethylating agent.

Esterification with the fatty acid: The final step involves the esterification of the hydroxyethyl-dihydroxyoxolan intermediate with 16-methylheptadecanoic acid under acidic conditions, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Stage 1: Sorbitol Dehydration

Sorbitol undergoes intramolecular dehydration under acidic or alkaline catalysis, producing sorbitan (a mixture of 1,4-anhydrosorbitol and 1,5-anhydrosorbitol). Optimal conditions include:

-

Catalysts : Phosphoric acid (H₃PO₄) or sodium hydroxide (NaOH) .

-

Pressure : Reduced pressure (0.05 bar) shortens reaction time to 150 minutes compared to atmospheric pressure (195 minutes) .

Stage 2: Esterification with Isostearic Acid

Sorbitan reacts with isostearic acid (C₁₈H₃₆O₂) under alkaline conditions:

The reaction produces sorbitan isostearate (C₂₄H₄₆O₆) and water, with fatty acid conversion rates exceeding 80% after 3 hours .

Hydrolysis Under Extreme pH

This compound undergoes hydrolysis in aqueous environments with pH <2 or >12, breaking into sorbitan and isostearic acid . Key findings:

-

Acidic Hydrolysis : Dominates at pH <2, yielding free isostearic acid and sorbitan.

-

Alkaline Hydrolysis : Occurs at pH >12, producing soap derivatives (isostearate salts) .

Table 2: Hydrolysis Rates of Sorbitan Esters

| pH | Temperature (°C) | Hydrolysis Rate (mmol/hr) | Products |

|---|---|---|---|

| 1.5 | 25 | 0.12 | Sorbitan + isostearic acid |

| 13 | 25 | 0.08 | Sorbitan + isostearate salts |

Data adapted from stability studies on sorbitan esters .

Thermal Stability and Decomposition

This compound remains stable at temperatures up to 180°C but decomposes above 250°C, forming:

-

Volatile organic compounds (e.g., aldehydes, ketones).

Interactions in Emulsion Systems

While not a direct chemical reaction, this compound synergizes with polysorbates (e.g., polysorbate 80) in oil-in-water emulsions. This interaction stabilizes micelles through hydrophobic-hydrophilic balance, with

科学的研究の応用

Applications in Cosmetics

In the cosmetic industry, sorbitan isostearate plays a critical role in the formulation of various personal care products:

- Emulsification : It effectively combines oil and water phases, ensuring stability in creams and lotions. This property is essential for maintaining the desired texture and consistency of cosmetic products.

- Active Ingredient Delivery : this compound enhances the delivery of active ingredients in formulations, making it a key component in anti-aging creams, sunscreens, and moisturizers .

- Natural Product Trends : The increasing consumer demand for natural ingredients has led to a rise in the use of this compound in organic cosmetics due to its biodegradable nature .

Applications in Pharmaceuticals

This compound's role in pharmaceuticals includes:

- Drug Formulation : It aids in the formulation of various medications by ensuring even distribution of active ingredients. This is crucial for maintaining dosage consistency across liquid medications and topical treatments .

- Stability Enhancement : The compound helps prevent ingredient separation, thereby enhancing the stability of drug formulations .

- Excipient Development : this compound has been studied as a potential excipient in drug delivery systems, providing a foundation for innovative pharmaceutical formulations .

Applications in Food Products

In the food industry, this compound functions as an emulsifier and stabilizer:

- Texture Improvement : It enhances the texture of processed foods, bakery items, and confectionery products by preventing ingredient separation and maintaining quality .

- Shelf Life Extension : By stabilizing emulsions, this compound contributes to prolonging the shelf life of food products, which is vital for maintaining freshness and taste .

Safety Assessments

Extensive safety evaluations have been conducted on sorbitan esters, including this compound:

- Irritation Potential : Clinical studies indicate that sorbitan esters generally exhibit minimal to mild skin irritation potential. This compound was identified as a moderate irritant in specific studies but showed low sensitization potential overall .

- Toxicity Studies : Long-term feeding studies have reported no significant adverse effects at concentrations below 10%, indicating a favorable safety profile for use in various applications .

Case Studies

Several case studies illustrate the successful application of this compound across different sectors:

- Cosmetic Formulations : A study demonstrated that incorporating this compound into anti-aging creams improved texture and stability while enhancing the delivery of active ingredients .

- Pharmaceutical Innovations : Research on novel excipients highlighted this compound's effectiveness in enhancing drug solubility and stability in complex formulations .

Data Table: Summary of Applications

| Industry | Application | Benefits |

|---|---|---|

| Cosmetics | Emulsifier | Stabilizes oil-water mixtures; enhances texture |

| Pharmaceuticals | Drug formulation | Ensures even distribution; maintains stability |

| Food | Emulsifier & stabilizer | Improves texture; extends shelf life |

作用機序

The mechanism of action of Sorbitan isostearate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and cell membranes. These interactions can modulate biological activities and pathways, leading to various physiological effects.

類似化合物との比較

Similar Compounds

- [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate

- [(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate

Uniqueness

Sorbitan isostearate is unique due to the presence of the 16-methylheptadecanoic acid moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The specific arrangement of functional groups in this compound allows for unique interactions and applications in various fields.

生物活性

Sorbitan isostearate, also known as Span 120, is a non-ionic surfactant derived from sorbitol and fatty acids, specifically isostearic acid. It is widely used in pharmaceuticals, cosmetics, and food products due to its emulsifying and stabilizing properties. This article explores the biological activity of this compound, including its metabolic pathways, safety assessments, and potential applications.

Chemical Structure and Properties

This compound is a sorbitan fatty acid ester characterized by the following chemical formula:

- Molecular Formula : C24H46O6

- Molecular Weight : 430.62 g/mol

The compound exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier.

Metabolism and Absorption

Research indicates that this compound undergoes enzymatic hydrolysis upon ingestion. In oral studies with rats, approximately 90% of the compound was absorbed and hydrolyzed to yield sorbitan and fatty acids . The resulting metabolites are further metabolized via beta-oxidation or carbohydrate metabolic pathways, leading to excretion as smaller water-soluble metabolites or carbon dioxide .

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway | Excretion Route |

|---|---|---|

| Sorbitan | Hydrolysis | Urine or feces |

| Fatty Acids | Beta-oxidation | Carbon dioxide or urine |

Safety Assessments

The safety of this compound has been evaluated by various panels. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it has low toxicity in both acute and chronic studies. The compound was found to be non-irritating to skin and eyes at concentrations ranging from 1% to 100% . Additionally, it did not show mutagenic properties in several test systems.

Case Study: Toxicological Effects

A study evaluating the effects of sorbitan esters on animal models indicated that at low concentrations (below 10%), there were no significant toxic effects observed. However, higher concentrations (≥10%) resulted in growth depression and gastrointestinal irritation . Chronic feeding studies revealed no adverse reproductive effects at lower dosages.

Antitumor Activity

Some studies have suggested that sorbitan esters may exhibit antitumor activity. For instance, certain polysorbates derived from sorbitan have shown potential in inhibiting tumor growth in vitro . However, these findings require further investigation to establish a definitive link between this compound and antitumor efficacy.

Applications in Pharmaceuticals

This compound has been employed in various pharmaceutical formulations due to its ability to enhance the solubility of poorly water-soluble drugs. A study highlighted the development of nanovesicles using this compound as a sustained release vehicle for drug delivery . These nanovesicles demonstrated improved stability and controlled release profiles compared to traditional formulations.

特性

CAS番号 |

54392-26-6 |

|---|---|

分子式 |

C24H46O6 |

分子量 |

430.6 g/mol |

IUPAC名 |

[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C24H46O6/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(27)30-21(17-25)24-23(28)20(26)18-29-24/h19-21,23-26,28H,3-18H2,1-2H3 |

InChIキー |

FGUZFFWTBWJBIL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

異性体SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |

正規SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。